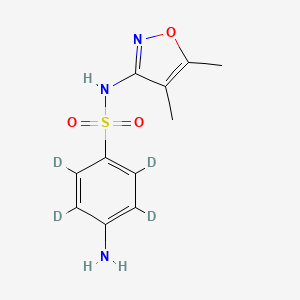
Sulfatroxazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfatroxazole-d4 is a deuterium-labeled analog of sulfatroxazole, a sulfonamide antibiotic. This compound is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The deuterium labeling allows for more precise tracking and analysis in various experimental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfatroxazole-d4 typically involves the incorporation of deuterium into the sulfatroxazole molecule. One common method is through isotopic exchange reactions, where the hydrogen atoms in sulfatroxazole are replaced with deuterium atoms using deuterated reagents such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures are stringent to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Sulfatroxazole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Sulfatroxazole-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用机制
Sulfatroxazole-d4, like its non-deuterated counterpart, inhibits bacterial dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in experimental studies .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
Sulfatroxazole-d4 is unique due to its deuterium labeling, which allows for more precise experimental tracking and analysis. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and drug interactions is crucial .
属性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC 名称 |
4-amino-2,3,5,6-tetradeuterio-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
InChI 键 |
DAUFGBIKKGOPJA-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2C)C)[2H] |
规范 SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







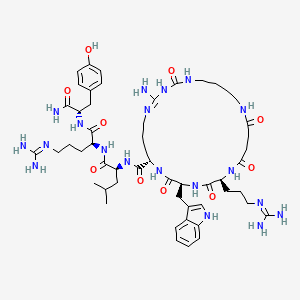
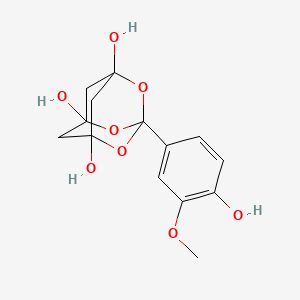
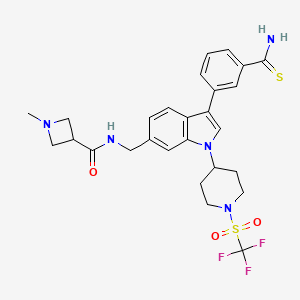
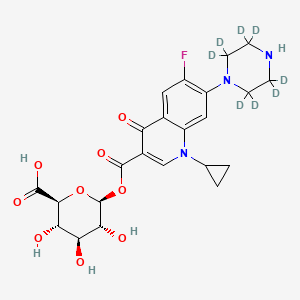


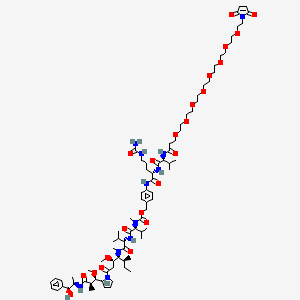
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
